8-Chloro-3-methoxymethylquinoline
Description
8-Chloro-3-methoxymethylquinoline is a substituted quinoline derivative characterized by a chlorine atom at the 8-position and a methoxymethyl (-OCH2CH3) group at the 3-position. Quinoline derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization . The chlorine atom at position 8 enhances electron-withdrawing properties, while the methoxymethyl group at position 3 introduces steric bulk and moderate electron-donating effects, influencing both reactivity and solubility. This compound is synthesized via multi-step protocols involving halogenation and methoxylation reactions, as detailed in synthetic studies .
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
8-chloro-3-(methoxymethyl)quinoline |
InChI |
InChI=1S/C11H10ClNO/c1-14-7-8-5-9-3-2-4-10(12)11(9)13-6-8/h2-6H,7H2,1H3 |
InChI Key |
GQPPFYFQPTXOII-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CN=C2C(=C1)C=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Structural and Substituent Differences
Table 1: Structural Comparison of Key Quinoline Derivatives
Physicochemical Properties
- Lipophilicity: The methoxymethyl group in 8-Chloro-3-methoxymethylquinoline increases lipophilicity compared to 8-Chloro-7-methoxyquinoline, which has a smaller methoxy group .
- Solubility: Trichloro derivatives (e.g., 8-Methoxy-3,4,5-trichloroquinoline) exhibit lower aqueous solubility due to increased molecular weight and halogen content .
- Reactivity: The aldehyde group in 2-Chloro-8-methoxyquinoline-3-carbaldehyde enables nucleophilic additions, contrasting with the inert methoxymethyl group in the target compound .
Research Findings and Key Insights
- Electronic Effects : Chlorine at position 8 directs electrophilic substitution to positions 5 and 7, while methoxymethyl at position 3 sterically hinders further functionalization .
- Thermal Stability: Methoxymethyl-substituted quinolines exhibit higher thermal stability compared to nitro- or aldehyde-containing analogs .
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